molecular formula C₁₈H₂₆O₈ B1140697 4-Hydroxypropofol-4-O-b-D-glucuronide CAS No. 115005-78-2

4-Hydroxypropofol-4-O-b-D-glucuronide

Cat. No.: B1140697
CAS No.: 115005-78-2
M. Wt: 370.39
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxypropofol-4-O-b-D-glucuronide, with the CAS registry number 115005-78-2, is a major metabolite of the intravenous anesthetic agent, Propofol . This chemical reference standard is an essential tool for researchers studying drug metabolism and disposition. It is particularly valuable for quantitative analysis in pharmacokinetic studies, enabling the development and validation of analytical methods for detecting Propofol and its metabolites in biological samples . The compound has a molecular formula of C18H26O8 and a molecular weight of 370.4 g/mol . It is typically supplied as a white to off-white solid . To maintain stability, it is recommended to store this hygroscopic compound in a refrigerator between 2-8°C and under an inert atmosphere . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-3,5-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O8/c1-7(2)10-5-9(6-11(8(3)4)12(10)19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h5-8,13-16,18-22H,1-4H3,(H,23,24)/t13-,14-,15+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCRGVWMLWGVRH-RNGZQALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Mechanisms and Pathways of 4 Hydroxypropofol 4 O B D Glucuronide Formation

Role of Cytochrome P450 Enzymes in 4-Hydroxypropofol Generation

The initial and rate-limiting step in the formation of 4-Hydroxypropofol-4-O-β-D-glucuronide is the hydroxylation of the parent propofol (B549288) molecule at the para-position of its phenol (B47542) ring. This critical oxidative reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver.

Identification of Specific CYP Isoforms and Their Contribution to Hydroxylation

Extensive research has identified Cytochrome P450 2B6 (CYP2B6) as the principal enzyme responsible for the 4-hydroxylation of propofol. nih.govnih.gov Studies using human liver microsomes have demonstrated that CYP2B6 is a high-affinity enzyme for this reaction. nih.gov While CYP2B6 plays the primary role, another isoform, CYP2C9, also contributes to the oxidative metabolism of propofol, albeit to a lesser extent and acting as a low-affinity enzyme. nih.gov The catalytic activities of other isoforms such as CYP1A2 and CYP3A4 in propofol hydroxylation have also been noted, with their relative importance likely dependent on their expression levels in individual human livers. nih.gov The contribution of CYP2B6 to this metabolic pathway is significant, with immunoinhibition studies showing that it can be responsible for over 50% of the hydroxylation activity in hepatic microsomes. nih.gov

Substrate Specificity and Kinetic Characteristics of 4-Hydroxylation in In Vitro Systems

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in characterizing the kinetics of propofol 4-hydroxylation. These studies have established that CYP2B6 exhibits high-affinity kinetics for this reaction. nih.gov In contrast, CYP2C9 demonstrates low-affinity kinetics. nih.gov The variability in propofol hydroxylation observed across different human liver microsome samples correlates strongly with the protein content and marker activities of CYP2B6. nih.gov

Below is a data table summarizing the kinetic parameters for the primary CYP isoforms involved in propofol 4-hydroxylation.

EnzymeKinetic ParameterValue (µM)Reference
CYP2B6K_m~10 nih.gov
CYP2C9K_m~41 nih.gov

K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate.

UDP-Glucuronosyltransferase (UGT) Mediated Glucuronidation of 4-Hydroxypropofol

Following its formation, 4-hydroxypropofol undergoes a phase II conjugation reaction known as glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of 4-hydroxypropofol, resulting in the formation of the water-soluble and readily excretable metabolite, 4-Hydroxypropofol-4-O-β-D-glucuronide. mdpi.com

Kinetic Characterization of Glucuronidation in Microsomal and Recombinant Enzyme Systems

The kinetic parameters of the glucuronidation of propofol have been investigated using human liver, kidney, and intestinal microsomes, as well as recombinant UGT enzymes. While specific kinetic data for the direct glucuronidation of 4-hydroxypropofol is limited in the reviewed literature, the kinetics of propofol glucuronidation by UGT1A9 provide valuable insight into the efficiency of this pathway.

Studies with human liver microsomes (HLM) and recombinant UGT1A9 have determined the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and intrinsic clearance (CL_int) for propofol glucuronidation. These parameters are crucial for understanding the rate and capacity of this metabolic step.

Below is an interactive data table summarizing the kinetic parameters for propofol glucuronidation by human liver microsomes.

Enzyme SourceK_m (µM)V_max (nmol/min/mg protein)CL_int (µl/min/mg protein)Reference
Human Liver Microsomes (HLM)41.85.21126 nih.gov

It is important to note that these kinetic values are for the glucuronidation of the parent compound, propofol, and serve as an indicator of UGT1A9 activity. The precise kinetic parameters for the glucuronidation of 4-hydroxypropofol may differ.

Regioselectivity of Glucuronidation at Hydroxyl Positions

Following its formation, 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol) presents two hydroxyl groups for potential glucuronidation: one at the C1 position and another at the C4 position. nih.gov The UGT enzymes exhibit regioselectivity, meaning they can preferentially catalyze the attachment of glucuronic acid to one of these sites. This results in the formation of two distinct glucuronide metabolites: 4-hydroxypropofol-1-O-β-D-glucuronide and the focus of this article, 4-hydroxypropofol-4-O-β-D-glucuronide. nih.govnih.gov Both of these quinol glucuronides are significant metabolites, with each accounting for approximately 20% of the total propofol metabolites found. nih.gov

Studies on analogous compounds like 4-hydroxypropranolol (B128105) have utilized substrates with blocked hydroxyl groups (e.g., 4-methoxypropranolol) to investigate the specificities of different UGT isoforms. nih.gov Such research has revealed that enzymes like UGT1A9 and UGT2A1 can catalyze glucuronidation at an aliphatic hydroxyl group, whereas UGT1A7 and UGT1A8 may act exclusively on the aromatic hydroxyl group. nih.gov While direct studies on 4-hydroxypropofol are specific, this illustrates the principle of regioselectivity governed by different UGT enzymes. Under physiological conditions, it appears that aromatic-linked glucuronidation is the favored pathway. mdpi.com

Genetic Polymorphisms of UGT Isoforms (e.g., UGT1A9 variants) Affecting Glucuronidation

The rate and efficiency of propofol glucuronidation are significantly influenced by genetic variations within the UGT genes, particularly UGT1A9, which is the primary enzyme responsible for conjugating propofol. nih.govingentaconnect.com Single nucleotide polymorphisms (SNPs) in the UGT1A9 gene can lead to inter-individual variability in propofol metabolism and clinical response. nih.govfrontiersin.org

Several UGT1A9 variants have been identified as having a significant impact:

UGT1A9 98T>C : In a study involving children, this polymorphism was found to be an independent predictor of propofol concentration following continuous infusion. nih.govfrontiersin.org Carriers of the polymorphic C allele demonstrated a higher propofol distribution constant. nih.govfrontiersin.org

UGT1A9 –440C/T : This promoter polymorphism has been linked to propofol efficacy. nih.gov

UGT1A9-331C/T : Patients with this variant were reported to have higher propofol clearance. frontiersin.org

UGT1A9-1887T/G : Heterozygous carriers of this variant required a significantly higher induction dose of propofol. nih.gov

UGT1A9-133T/C : This variant was associated with a higher clearance of propofol. nih.gov

These genetic differences in enzyme function can affect the pharmacokinetics of propofol, potentially altering dosage requirements and recovery times from anesthesia. nih.govnih.gov

Table 2: Selected UGT1A9 Polymorphisms and Their Effect on Propofol Metabolism

UGT1A9 VariantObserved EffectCitation
98T>CIndependent predictor of propofol concentration; higher distribution constant in 'C' allele carriers. nih.gov, frontiersin.org
–440C/TCorrelated with propofol efficacy. nih.gov
-331C/TAssociated with greater propofol clearance. frontiersin.org
-1887T/GHeterozygous carriers required higher propofol induction dose. nih.gov
-133T/CAssociated with higher propofol clearance. nih.gov

Extrahepatic Metabolism and Tissue Distribution of Metabolizing Enzymes

While the liver is the principal site of drug metabolism, extrahepatic tissues play a substantial role in the clearance of propofol and the formation of its metabolites.

Hepatic Microsomal Activities and Their Contribution to Glucuronidation

The liver is highly efficient at metabolizing propofol, with a blood extraction ratio of 90%. nih.gov The primary pathway in the liver is direct glucuronidation of the parent compound to propofol-glucuronide, catalyzed mainly by the UGT1A9 enzyme. nih.gov This pathway accounts for the majority of propofol metabolism. frontiersin.org The subsequent glucuronidation of 4-hydroxypropofol also occurs readily in the liver.

Kinetic analysis of propofol glucuronidation in human liver microsomes (HLM) yielded a Vmax of 5.21 nmol/min/mg protein and an intrinsic clearance (CLint) value of 126 μl/min/mg protein. ingentaconnect.com As noted earlier, this process in the liver is subject to substrate inhibition. ingentaconnect.comnih.gov

Role of Intestinal and Renal Tissues in Metabolite Formation

Extrahepatic sites account for a significant portion of propofol clearance. nih.gov The kidneys are particularly active, contributing up to one-third of the total propofol metabolism with a high extraction ratio of 60–70%. frontiersin.orgnih.gov The small intestine is also a site of metabolism, demonstrating an extraction ratio of 24%. nih.gov

Studies on microsomal fractions confirm that the kidney is a major site for propofol glucuronidation, with activity potentially comparable to or even exceeding that of the liver. ingentaconnect.comnih.gov The intestines also contribute, although to a lesser extent. ingentaconnect.com The expression of various UGT isoforms in these tissues, including UGT1A7, UGT1A8, and UGT1A10 in the intestine and kidneys, facilitates this extrahepatic clearance. nih.gov

Comparative Analysis of Enzyme Expression and Activity Across Different Tissues

Direct comparisons of microsomal fractions from different human organs reveal significant variance in both the expression level of UGT1A9 and its metabolic activity. ingentaconnect.com

Enzyme Expression : Immunoblotting analysis showed that the relative protein expression of UGT1A9 was highest in human kidney microsomes (HKM), measured at 119% of the level in human liver microsomes (HLM). ingentaconnect.com Expression in human intestinal microsomes (HIM) was considerably lower, at only 12% of the hepatic level. ingentaconnect.com Transcriptomic data corroborates the high expression of UGT1A9 in the kidney cortex and liver. nih.gov

Enzyme Activity (Vmax) : The maximal reaction velocity (Vmax) for propofol glucuronidation was 2.1-fold higher in kidney microsomes compared to liver microsomes. ingentaconnect.com Intestinal microsomes had a Vmax that was only 56% of the liver's. ingentaconnect.com

These findings underscore the critical role of the kidneys in the glucuronidation and subsequent elimination of propofol and its metabolites like 4-hydroxypropofol. ingentaconnect.com

Table 3: Comparative Kinetic Parameters for Propofol Glucuronidation Across Tissues

ParameterLiver (HLM)Kidney (HKM)Intestine (HIM)Citation
UGT1A9 Protein Expression 100% (Reference)119%12% ingentaconnect.com
Km (μM) 41.8Comparable to HLM280 (6.7-fold higher than HLM) ingentaconnect.com
Vmax (nmol/min/mg) 5.2110.9 (2.1-fold higher than HLM)2.92 (56% of HLM) ingentaconnect.com
CLint (μl/min/mg) 126466 (3.7-fold higher than HLM)10.5 (8.3% of HLM) ingentaconnect.com

Species-Specific Differences in Enzymatic Pathways and Metabolite Profiles

The metabolism of propofol, including the formation of its hydroxylated and glucuronidated derivatives, exhibits notable differences across various species. These variations are primarily attributed to differences in the expression and activity of the key metabolizing enzymes, namely Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).

In humans, the primary pathway for propofol metabolism is direct glucuronidation, accounting for approximately 70% of its clearance, which is predominantly mediated by the UGT1A9 enzyme. researchgate.netnih.gov The remaining portion undergoes Phase I metabolism, primarily hydroxylation at the para-position of the phenol ring by CYP2B6 and to a lesser extent, CYP2C9, to form 4-hydroxypropofol. nih.govresearchgate.net This intermediate is then subjected to Phase II conjugation, including glucuronidation to form metabolites such as 4-Hydroxypropofol-4-O-b-D-glucuronide.

Studies on liver microsomes from various species have revealed significant differences in the kinetics of propofol glucuronidation. For instance, the kinetics follow a substrate inhibition model in humans and mice, a Hill model in monkeys, and a biphasic model in rats. nih.gov The intrinsic clearance (CLint) of propofol glucuronidation is highest in mice, followed by humans, monkeys, and then rats. nih.gov

Notably, the expression of key enzymes varies significantly among species. For example, UGT1A9, the major enzyme for propofol glucuronidation in humans, is not detected in rats. nih.gov This absence necessitates the involvement of other UGT isoforms in propofol metabolism in this species. While mice do express UGT1A9, other UGTs may also play a significant role in its metabolism. nih.gov These differences in enzyme expression directly impact the metabolic profile and the relative abundance of metabolites like this compound in different species.

To overcome these species-specific differences in drug metabolism studies, humanized animal models, such as humanized UGT1 mice, have been developed. nih.gov These models, where the murine UGT1A genes are replaced with the human UGT1A locus, can provide a more accurate prediction of human drug glucuronidation and the resulting metabolite profiles. nih.gov

The following interactive table summarizes the kinetic parameters for propofol glucuronidation in the liver microsomes of different species, highlighting the inherent variability.

Interactive Data Table: Kinetic Parameters of Propofol Glucuronidation in Liver Microsomes of Various Species

SpeciesSexKinetic ModelKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (μL/min/mg protein)
HumanMaleSubstrate Inhibition505.6110
HumanFemaleSubstrate Inhibition466.0130
MonkeyMaleHill Model---
MonkeyFemaleHill Model---
RatMaleBiphasic---
RatFemaleBiphasic---
MouseMaleSubstrate Inhibition---
MouseFemaleSubstrate Inhibition---

Theoretical Frameworks of Enzyme-Metabolite Interactions and Metabolic Shunting

Understanding the formation of this compound requires not only the identification of the involved enzymes but also a grasp of the theoretical principles governing their interactions with the substrate and the factors that can influence the direction of metabolic pathways.

Enzyme-Metabolite Interactions:

The interaction between 4-hydroxypropofol and the active site of UGT enzymes, primarily UGT1A9, is a key determinant of the rate and extent of its glucuronidation. This interaction is governed by the principles of enzyme kinetics, which can be described by various mathematical models. While Michaelis-Menten kinetics are often used, the glucuronidation of propofol and its metabolites can exhibit more complex behaviors, such as substrate inhibition or sigmoidal kinetics, as seen in different species. nih.gov

Computational methods like molecular docking and molecular dynamics simulations are powerful tools for visualizing and analyzing these interactions at an atomic level. derangedphysiology.comnih.govnih.gov Molecular docking can predict the most favorable binding pose of 4-hydroxypropofol within the UGT1A9 active site, identifying key amino acid residues involved in substrate recognition and binding. Molecular dynamics simulations can then provide insights into the dynamic stability of the enzyme-substrate complex and the conformational changes that occur during the catalytic process. While specific computational studies on the 4-hydroxypropofol-UGT1A9 interaction are not extensively reported, such approaches are crucial for a deeper understanding of the catalytic mechanism.

Metabolic Shunting:

The metabolism of propofol involves competing pathways: direct glucuronidation and hydroxylation followed by conjugation. The relative flux through these pathways can be influenced by several factors, leading to a phenomenon known as "metabolic shunting" or "metabolic switching." nih.gov

Factors that can influence this metabolic balance include:

Substrate Concentration: At low propofol concentrations, the high-affinity UGT1A9-mediated direct glucuronidation is the predominant pathway. However, as the concentration of propofol increases, this pathway may become saturated, potentially leading to a greater proportion of the drug being metabolized via the lower-affinity CYP-mediated hydroxylation pathway. researchgate.net This would, in turn, increase the formation of 4-hydroxypropofol and its subsequent glucuronidated metabolite.

Enzyme Inhibition or Induction: The presence of other drugs or compounds that inhibit or induce the activity of either UGT1A9 or the relevant CYP isoforms can significantly alter the metabolic landscape. Inhibition of UGT1A9 could shunt propofol metabolism towards the hydroxylation pathway, while inhibition of CYPs would have the opposite effect.

Genetic Polymorphisms: Genetic variations in the genes encoding for UGT1A9 and CYP2B6 can lead to interindividual differences in enzyme activity, affecting the balance between the two main metabolic pathways. nih.govresearchgate.net

Computational models, such as physiologically based pharmacokinetic (PBPK) models and metabolic flux analysis, can be employed to simulate and predict the effects of these various factors on propofol metabolism and the formation of its metabolites. nih.govtudelft.nl These models integrate physiological data with in vitro enzymatic data to provide a quantitative understanding of metabolic shunting.

Advanced Analytical Methodologies for 4 Hydroxypropofol 4 O B D Glucuronide Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are indispensable for isolating 4-Hydroxypropofol-4-O-b-D-glucuronide from endogenous components in biological matrices like urine, plasma, and hair. nih.govnih.govnih.gov The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as quantification or structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications and Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of this compound in various biological specimens. nih.gov Its strength lies in the ability to directly measure hydrophilic conjugates like glucuronides, often with minimal sample preparation. researchgate.netscispace.com

Researchers have developed robust LC-MS/MS methods that employ a simple "dilute-and-analyze" approach for urine samples, which enhances throughput and reduces analytical variability. nih.gov Method development often focuses on optimizing chromatographic separation and mass spectrometric detection. For instance, the use of an ammonium (B1175870) fluoride (B91410) buffer in the mobile phase has been shown to significantly increase the ion response sensitivity for propofol (B549288) metabolites. nih.gov Chromatographic conditions are tailored to achieve baseline resolution of this compound from its isomers, such as 4-hydroxypropofol-1-O-β-glucuronide, and other related metabolites. nih.gov

Validation studies for these methods demonstrate high sensitivity, with limits of quantification (LOQ) adequate for monitoring the metabolite even weeks after administration of the parent drug. nih.govresearchgate.net The high selectivity of tandem mass spectrometry minimizes interferences from the complex biological matrix, ensuring accurate quantification. researchgate.netresearchgate.net These methods are routinely applied in both clinical and forensic toxicology to monitor propofol use and misuse. nih.govnih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Propofol Metabolite Analysis
ParameterDescriptionReference
Sample PreparationSimple "dilute-and-analyze" for urine; Solid-phase extraction (SPE) for hair. nih.govresearchgate.net
ChromatographyReversed-phase liquid chromatography. nih.govresearchgate.net
Mobile PhaseGradient elution with water and methanol, often containing an ammonium fluoride buffer to enhance sensitivity. nih.gov
DetectionTandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netscispace.com
Internal StandardStable isotope-labeled analogs (e.g., propofol-d17 (B562994) glucuronide). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used in the analysis of propofol and its metabolites. omicsonline.orgnih.gov While less common for the direct analysis of highly polar glucuronides due to their non-volatile nature, GC-MS is invaluable for structural confirmation following a derivatization step. nih.gov Derivatization, such as trimethylsilylation (TMS), converts the polar hydroxyl and carboxylic acid groups of the glucuronide into volatile derivatives suitable for GC analysis. hmdb.ca

GC-MS methods have been successfully employed to identify propofol metabolites, including 4-quinol-glucuronide, in human plasma. nih.gov The separation on a GC column followed by electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that serve as a fingerprint for the compound, aiding in its unequivocal identification. researchgate.netnist.gov For instance, the analysis of derivatized extracts can confirm the molecular skeleton and the position of conjugation. researchgate.netresearchgate.net Despite the need for sample derivatization, the high chromatographic resolution and established fragmentation libraries make GC-MS a crucial technique for the structural confirmation of metabolites identified by other means. omicsonline.orgnih.gov

Application of Stable Isotope Internal Standards in Quantification

The use of stable isotope-labeled internal standards (IS) is the gold standard for achieving accurate and precise quantification in mass spectrometry-based assays. sigmaaldrich.com In the analysis of this compound, a deuterated or ¹³C-labeled analog of the metabolite or the parent drug is added to the sample at the beginning of the workflow. nih.govnih.govnih.gov

The key advantage of this approach is that the stable isotope-labeled IS has nearly identical physicochemical properties to the target analyte. sigmaaldrich.com It co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. sigmaaldrich.com Any sample loss during extraction, derivatization, or injection is compensated for by the IS. By measuring the ratio of the signal from the analyte to the signal from the IS, highly accurate and reproducible quantification can be achieved. nih.gov For example, propofol-d17 and its glucuronide conjugate (propofol glucuronide-d17) are commonly used internal standards in methods designed to quantify propofol and its metabolites, including this compound. nih.govnih.gov

Spectroscopic and Cheminformatics Approaches for Metabolite Characterization

Identifying unknown metabolites in a biological sample is a significant challenge in metabolomics. The integration of high-resolution mass spectrometry with advanced cheminformatics tools provides a powerful strategy for the structural elucidation and identification of novel metabolites like this compound. nih.govdrugbank.com

Mass Spectrometry-based Structural Elucidation (e.g., in silico fragmentation, MS-FINDER)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown metabolite. Tandem mass spectrometry (MS/MS) experiments further provide structural information through controlled fragmentation of the precursor ion. researchgate.net

A key challenge is interpreting these complex MS/MS spectra. This is where cheminformatics tools become essential. In silico (computer-based) fragmentation tools can predict the fragmentation pattern of a candidate structure. researchgate.netresearchgate.net One such strategy is in silico deconjugation, where the mass of the glucuronide moiety (C₆H₈O₆, neutral loss of m/z 176.0321) is computationally removed from the precursor ion. nih.govnih.gov The resulting in silico deconjugated spectrum is then compared against mass spectral libraries of known aglycones (the non-sugar part of the molecule). nih.govresearchgate.net

Software programs like MS-FINDER can take this a step further. researchgate.netresearchgate.net They use the accurate mass and MS/MS fragmentation data to query structural databases and propose candidate structures. The software then performs in silico fragmentation on these candidates and scores them based on how well the predicted spectrum matches the experimental one. This approach was successfully used to identify 4-hydroxypropofol-4-glucuronide from GC-MS data, where MS-FINDER suggested candidate structures and confirmed the molecular skeleton through substructure assignments. researchgate.net

Table 2: Cheminformatics Tools in Metabolite Identification
Tool/TechniqueApplication in this compound ResearchReference
In silico DeconjugationAnnotating glucuronide conjugates by computationally removing the glucuronide moiety and searching the resulting spectrum against aglycone libraries. nih.govnih.gov
MS-FINDERProposing and ranking candidate structures based on accurate mass and MS/MS data, confirmed by in silico fragmentation and substructure assignments. researchgate.netresearchgate.net

Integration of Metabolome Databases for Unknown Metabolite Identification

Metabolome databases are vast, curated collections of information on small molecules, serving as essential references for identifying unknown compounds detected in metabolomics experiments. creative-proteomics.comfuturelearn.com These databases contain chemical, physical, and biological data, including mass spectral information for a large number of metabolites. metabolomicscentre.ca

For the identification of this compound and other propofol metabolites, experimental data from LC-MS/MS or GC-MS analyses are matched against entries in these databases. nih.gov Key parameters used for matching include accurate mass-to-charge ratio (m/z), retention time, and fragmentation spectra. futurelearn.com

Prominent databases used in this field include:

The Human Metabolome Database (HMDB): A comprehensive, freely available resource containing detailed information on small molecule metabolites found in the human body. creative-proteomics.commetabolomicscentre.ca

METLIN: A very large database of tandem mass spectrometry data for over 960,000 compounds. creative-proteomics.com

MassBank: An open-source database of mass spectra from chemical standards of metabolites. creative-proteomics.com

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database that links metabolites to metabolic pathways, genes, and proteins across multiple organisms. futurelearn.com

By integrating experimental results with these rich databases, researchers can confidently annotate and identify metabolites in biological samples, which is a critical step in building a complete picture of drug metabolism. researchgate.netresearchgate.net

Utility of UV Spectroscopy in Metabolite Detection

Ultraviolet (UV) spectroscopy is a fundamental and widely accessible analytical technique that can be employed for the detection and quantification of chromophore-containing molecules like this compound. The presence of the phenolic ring system, inherited from the parent propofol molecule, is responsible for its UV-absorbing properties.

While specific UV absorption data for this compound is not extensively detailed in the available scientific literature, the UV characteristics of propofol and its other metabolites provide a strong basis for its detection. Propofol itself exhibits characteristic UV absorption bands. In methanol, propofol shows a maximum absorbance (λmax) at approximately 272 nm. ijpbs.com The absorption spectrum of propofol is known to be pH-dependent. In aqueous solutions, the spectra of propofol below pH 9 show two broad bands, one around 210 nm and another between 250 nm and 285 nm. scielo.br As the pH increases, new absorption waves develop between 235-250 nm and 285-305 nm, which are characteristic of the dissociated phenolic form. scielo.br

The conjugation of the hydroxyl group with glucuronic acid to form this compound is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent 4-hydroxypropofol. This is a common phenomenon observed when a functional group on a chromophore is modified.

In practice, UV detection is most commonly used as a component of High-Performance Liquid Chromatography (HPLC) systems. In HPLC analysis of propofol and its metabolites, a UV detector can be set at a specific wavelength, often around the λmax of the parent drug or a wavelength that provides a good response for multiple metabolites. For instance, methods for the simultaneous detection of propofol and other drugs have utilized UV detection at wavelengths such as 230 nm. researchgate.net While less sensitive than mass spectrometry, UV detection offers a robust and cost-effective method for routine analysis, particularly when metabolite concentrations are sufficiently high.

Table 1: UV Absorption Data for Propofol

CompoundSolventλmax (nm)Reference
PropofolMethanol272 ijpbs.com
PropofolAqueous (pH < 9)~210, 250-285 scielo.br
PropofolAqueous (pH > 10.45)~240, ~290 scielo.br
Propofol (for first derivative spectra)-279.6 nih.gov

Strategies for Preparation of Analytical Standards and Reference Materials

The availability of pure analytical standards is a prerequisite for the accurate quantification of this compound in biological matrices. These standards are essential for method validation, calibration, and quality control. The synthesis of such standards can be approached through several strategies, primarily categorized as chemical synthesis and biological synthesis.

Chemical Synthesis:

The chemical synthesis of glucuronides, particularly of phenolic compounds, is a well-established but often challenging field of organic chemistry. nih.gov The synthesis typically involves the coupling of a protected glucuronic acid donor with the aglycone (in this case, 4-hydroxypropofol).

A common route starts with a commercially available D-glucurono-6,3-lactone, which is converted into a suitable glucuronyl donor, such as a glucosyluronate bromide, with protecting groups on the hydroxyl and carboxylic acid functionalities. mdpi.com This activated donor is then reacted with the phenolic hydroxyl group of 4-hydroxypropofol. A significant challenge in the synthesis of glucuronides of hindered phenols is the final deprotection step, which often involves basic hydrolysis and can lead to side products. nih.gov To address this, milder deprotection conditions have been developed. nih.gov

The general steps for the chemical synthesis of a phenolic O-glucuronide are outlined below:

Protection of the Aglycone: If the aglycone (4-hydroxypropofol) contains other reactive functional groups, they may need to be protected.

Preparation of the Glucuronyl Donor: A protected form of glucuronic acid, often a bromide or an imidate, is synthesized.

Glycosylation Reaction: The protected aglycone is reacted with the glucuronyl donor, often in the presence of a promoter like a silver or mercury salt. mdpi.com

Deprotection: The protecting groups on the sugar and aglycone are removed to yield the final glucuronide.

Biological Synthesis (Biotransformation):

Biological methods offer an alternative and often more direct route to the synthesis of glucuronide metabolites. These methods utilize enzymes or whole-cell systems to carry out the glucuronidation reaction.

Enzymatic Synthesis using UGTs: The primary enzymes responsible for glucuronidation in vivo are the UDP-glucuronosyltransferases (UGTs). nih.gov Specifically, UGT1A9 is the major isoform involved in the glucuronidation of propofol. nih.govcambridge.org For the synthesis of this compound, the precursor 4-hydroxypropofol would be incubated with a preparation of UGT enzymes (e.g., from human liver microsomes or recombinant UGTs) in the presence of the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). This method can be highly specific and yield the desired metabolite with the correct stereochemistry.

Microbial Biotransformation: Certain microorganisms possess enzymes capable of performing glucuronidation reactions on xenobiotic compounds. hyphadiscovery.com This involves screening a panel of microbes for their ability to convert 4-hydroxypropofol into its glucuronide. Once a suitable strain is identified, the synthesis can be scaled up by fermentation. This approach can be particularly useful for producing glucuronides that are difficult to synthesize chemically. hyphadiscovery.com For example, microbial biotransformation has been successfully used to produce O-glucuronides of other complex molecules, yielding milligram quantities of pure material. hyphadiscovery.com

The choice between chemical and biological synthesis depends on factors such as the complexity of the target molecule, the availability of starting materials and enzymes, and the desired scale of production. For complex metabolites, a combination of chemical and biological steps may be employed.

Table 2: Comparison of Synthesis Strategies for Analytical Standards

StrategyAdvantagesDisadvantagesKey Considerations
Chemical Synthesis - Scalable to larger quantities- Well-established principles- Can produce non-natural isomers- Often multi-step and complex- May require harsh reaction conditions- Potential for side-product formation and purification challenges nih.gov- Availability of starting materials- Stereochemical control- Efficiency of coupling and deprotection steps
Biological Synthesis (Enzymatic/Microbial) - High specificity and stereoselectivity hyphadiscovery.com- Milder reaction conditions- Can produce metabolites that are difficult to synthesize chemically- Can be difficult to scale up- Requires specialized enzymes or microbial strains- Potential for downstream purification challenges from biological matrices- Enzyme/microbe screening and optimization- Availability and cost of co-substrates (e.g., UDPGA)- Bioreactor conditions for fermentation

Preclinical and in Vitro Investigations of 4 Hydroxypropofol 4 O B D Glucuronide Disposition

In Vitro Metabolic Studies Using Biological Models

In vitro models are indispensable tools for dissecting the specific enzymatic processes involved in drug metabolism, free from the complexities of a whole biological system.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), making them a standard model for studying phase II metabolism. nih.govnih.gov The initial step in the formation of the precursor for 4-Hydroxypropofol-4-O-b-D-glucuronide is the hydroxylation of propofol (B549288). Studies using human liver microsomes have identified Cytochrome P450 enzymes, specifically CYP2B6 and to a lesser degree CYP2C9, as the primary catalysts for this conversion to 4-hydroxypropofol. nih.gov

Subsequent glucuronidation of this hydroxylated metabolite is then studied in these same systems. Comparative studies have been conducted on the glucuronidation of propofol itself in microsomal fractions from the livers of rats, rabbits, and humans. nih.gov These investigations revealed that human liver microsomes exhibit the highest UGT activity towards the parent drug, followed by rabbit and then rat microsomes. nih.gov This suggests species-specific differences in metabolic capacity that could also affect the rate of 4-hydroxypropofol glucuronidation. While the direct glucuronidation of 4-hydroxypropofol has been detailed less extensively than that of the parent compound, the principle remains the same. The 4-hydroxypropofol is incubated with liver microsomes in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA), and the formation of the glucuronide conjugate is measured over time. nih.gov

Comparative UGT Activity for Propofol Glucuronidation in Liver Microsomes
SpeciesRelative UGT ActivityReference
HumanHighest nih.gov
RabbitIntermediate nih.gov
RatLowest nih.gov

To pinpoint exactly which UGT enzymes are responsible for the conjugation of 4-hydroxypropofol, researchers use recombinant UGTs. These are individual human UGT isoforms produced in cell lines, allowing for the screening of each enzyme's activity toward a specific substrate. For propofol itself, UGT1A9 has been identified as the primary enzyme responsible for its direct glucuronidation. nih.gov

For the glucuronidation of hydroxylated metabolites, studies on analogous compounds provide significant insight. For instance, comprehensive reaction phenotyping of 4-hydroxypropranolol (B128105) using 19 different recombinant human UGT enzymes identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as the active isoforms. mdpi.com Given that UGT1A9 is central to the metabolism of the parent compound propofol and is active towards other hydroxylated drugs, it is strongly implicated in the formation of this compound. nih.govmdpi.com Such studies are critical for predicting drug-drug interactions, as co-administered drugs that are also substrates for UGT1A9 could potentially inhibit the clearance of propofol and its metabolites.

Active Recombinant UGT Isoforms in the Glucuronidation of Hydroxylated Aromatic Compounds
SubstrateActive UGT Isoforms IdentifiedReference
Propofol (Parent Drug)UGT1A9 (Primary) nih.gov
4-Hydroxypropranolol (Analogous Compound)UGT1A7, UGT1A8, UGT1A9, UGT2A1 mdpi.com

Cell-based assays offer a more integrated system than microsomes, possessing both phase I and phase II metabolic capabilities within an intact cellular structure. The human hepatoma cell line, HepG2, is commonly used, but its native expression of drug-metabolizing enzymes is low. nih.gov To overcome this, researchers have developed HepG2 cells engineered to express specific enzymes, such as individual CYPs or UGTs. nih.govnih.gov

These engineered cell lines, for example, CYPs–UGT1A1 KI-HepG2 cells, can be used to model the sequential metabolism of a drug. nih.gov In the context of 4-hydroxypropofol, one could use a HepG2 line expressing CYP2B6 to generate the hydroxylated metabolite from propofol, and then assess its subsequent glucuronidation by endogenous or co-expressed UGTs like UGT1A9. This system allows for the investigation of metabolic interactions in a more physiologically relevant context, predicting how one drug might influence the multi-step metabolic pathway of another. nih.gov

Pharmacokinetic Modeling and Simulation in Preclinical Contexts

Pharmacokinetic (PK) modeling uses mathematical constructs to describe and predict the concentration of a drug and its metabolites in the body over time.

Compartmental models are a mainstay of pharmacokinetics, simplifying the body into a series of interconnected compartments to describe a drug's distribution and elimination. nih.gov For propofol, three-compartment models have been successfully used to describe the kinetics of the parent drug. nih.gov

To understand the disposition of this compound, these models can be extended. A "metabolite model" can be linked to the parent drug model. The elimination rate from the central compartment of the propofol model becomes the formation rate into a new compartment representing the metabolite. The distribution and elimination of the metabolite are then described by its own set of rate constants. Data from animal studies, where both the parent drug and its glucuronide metabolites are measured in plasma and urine over time, are used to develop and validate these linked models. nih.gov

Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated approach. Instead of abstract compartments, they use actual physiological and anatomical data from a specific species (e.g., organ volumes, blood flow rates) combined with the drug's physicochemical properties and in vitro metabolic data. nih.gov

A PBPK model has been successfully developed to predict propofol plasma concentrations in canines, including simulations for individuals with impaired liver function. nih.gov Such a model serves as an ideal foundation for predicting metabolite concentrations. By incorporating the in vitro metabolic data for the formation of 4-hydroxypropofol (via CYP2B6) and its subsequent glucuronidation (via UGT1A9), the PBPK model can simulate the time course of this compound in various tissues. Data on the disposition and clearance of propofol glucuronide in dogs, which show it is eliminated in both urine and feces, provide essential parameters for refining and validating the metabolite portion of the PBPK model. nih.gov This powerful tool can then be used to extrapolate pharmacokinetics across different species or to predict the impact of disease states on metabolite handling.

Integration of In Vitro Enzyme Kinetic Data into Predictive Pharmacokinetic Models

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. allucent.com These models integrate in vitro data, such as enzyme kinetics, with in vivo physiological and anatomical parameters to simulate drug concentrations in various tissues over time. allucent.comnih.gov For propofol and its metabolites like this compound, PBPK models provide a mechanistic framework to understand and predict their disposition.

The development of a PBPK model for propofol metabolites involves several key steps. First, the primary metabolic pathways are defined. Propofol is hydroxylated by cytochrome P450 enzymes (primarily CYP2B6 and CYP2C9) to form 4-hydroxypropofol. nih.govnih.gov This intermediate is then conjugated with glucuronic acid to form metabolites including this compound. nih.gov

In vitro studies using human and animal tissue microsomes (from liver, kidney, and intestine) are conducted to determine key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). ingentaconnect.comnih.gov These parameters quantify the affinity of the enzymes for the substrate and the maximum rate of metabolite formation. This in vitro clearance data is then scaled to reflect the whole organ and incorporated into the PBPK model. nih.gov

The model also includes system-specific data such as organ volumes, blood flow rates, and tissue composition (e.g., lipid content), which are critical for lipophilic drugs like propofol. nih.govresearchgate.net By combining the enzyme kinetics with these physiological parameters, the model can simulate the formation of 4-hydroxypropofol in metabolically active organs and its subsequent conversion to this compound.

PBPK models for propofol have been successfully developed and verified against clinical data. nih.govnih.gov These models can predict the impact of variations in physiological parameters (e.g., in obese or elderly patients) or enzyme function on the drug's pharmacokinetic profile. nih.gov The simulation of metabolite disposition, while more challenging due to the involvement of multiple sequential enzymatic steps and transport processes, is a critical component of these models for a comprehensive understanding of the drug's clearance. nih.gov

Preclinical Animal Model Studies on Metabolite Formation and Excretion

Preclinical studies in various animal species are essential for elucidating the metabolic pathways and disposition of drugs before human trials. These models allow for detailed investigation into metabolite formation and excretion patterns that are often not feasible in humans.

The metabolism of propofol shows significant variation across different animal species, which in turn affects the profile of metabolites such as this compound. nih.gov Studies using radiolabeled (14C) propofol have been instrumental in tracking its disposition in rats, dogs, and rabbits.

In most species, propofol is cleared through the conjugation of the parent molecule or its hydroxylated quinol metabolite. nih.gov However, the primary route of excretion and the resulting metabolite profiles differ markedly. In rats and dogs, elimination occurs via both urine (60-95%) and feces (13-31%), whereas in rabbits, fecal elimination is minimal (<2%). nih.govtandfonline.com This difference is largely attributed to the presence of biliary excretion and subsequent enterohepatic recirculation in rats and dogs, a pathway that is absent in rabbits. nih.govnih.gov This recirculation can influence the plasma half-life of metabolites formed in the liver.

The rate of propofol clearance also varies significantly among species. Rabbits exhibit a remarkably high clearance rate (approximately 340 ml/kg/min) compared to rats, dogs, and pigs (ranging from 30-80 ml/kg/min). tandfonline.comnih.gov These differences in clearance and metabolic pathways lead to interspecies variation in the quantities and types of urinary metabolites, including the quinol glucuronides. While propofol glucuronide is the major metabolite in humans, the relative proportions of quinol glucuronides, like this compound, and sulfate (B86663) conjugates can differ between animal models. tandfonline.comnih.gov For example, hydroxylation of an isopropyl group on the propofol molecule has been identified as a metabolic route in rats and rabbits, adding another layer of species-specific metabolic complexity. nih.gov

Interactive Table: Propofol Pharmacokinetic Parameters in Different Animal Species

SpeciesClearance (ml/kg/min)Volume of Distribution (Vss)Primary Excretion Route(s)Enterohepatic Recirculation
Rat 30 - 80 tandfonline.comnih.gov2-10 x body weight tandfonline.comUrine, Feces nih.govtandfonline.comYes nih.govnih.gov
Dog 30 - 80 tandfonline.comnih.gov2-10 x body weight tandfonline.comUrine, Feces nih.govtandfonline.comYes (to a lesser extent) nih.gov
Rabbit ~340 tandfonline.comnih.gov2-10 x body weight tandfonline.comUrine nih.govtandfonline.comNo nih.govnih.gov
Mouse Data not specifiedData not specifiedData not specifiedData not specified

While the liver is the primary site of drug metabolism, propofol exhibits a high clearance rate that often exceeds hepatic blood flow, indicating a significant contribution from extrahepatic organs. nih.govnih.gov Animal models have been crucial in identifying and quantifying the role of these other organs in the metabolism of propofol and the formation of its metabolites.

The kidneys are a major site of extrahepatic propofol metabolism. nih.govnih.gov Studies have shown that the kidneys can account for up to one-third of total propofol metabolism. nih.gov This is supported by in vitro data demonstrating high levels of UGT1A9 protein expression and propofol glucuronidation activity in kidney microsomes, sometimes even exceeding that of the liver. ingentaconnect.comnih.gov Therefore, the kidneys contribute not only to the excretion of water-soluble metabolites like this compound but also to their formation.

The small intestine is another metabolically active organ, participating in the first-pass metabolism of many drugs. nih.govnih.gov For propofol, the small intestine demonstrates significant metabolic activity. nih.gov The enzymes necessary for both hydroxylation (Cytochrome P450s) and glucuronidation (UGTs) are present in the intestinal mucosa, allowing for the local formation of metabolites. ingentaconnect.comnih.gov Even the lungs have been suggested to play a role in the first-pass elimination of propofol. nih.gov The combined metabolic activity of the liver, kidneys, and intestine ensures the rapid and efficient clearance of propofol from the body, leading to the formation of various metabolites including this compound in multiple organs.

Interactive Table: In Vitro Propofol Glucuronidation Kinetics in Human Tissues

Tissue MicrosomesKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (μl/min/mg protein)
Liver (HLM) 41.8 nih.gov5.21 nih.gov126 nih.gov
Intestine (HIM) 280.06 nih.gov2.92 nih.gov10.46 nih.gov
Kidney (HKM) 41.8 nih.gov10.94 nih.gov466.2 nih.gov

This table uses human in vitro data as a model to illustrate the relative metabolic capacity of different organs, a principle that applies to animal models as well.

The formation of propofol metabolites, including this compound, is influenced by various physiological factors that can alter drug distribution, enzyme activity, and organ blood flow. Animal models allow for the controlled study of these factors.

One of the most critical factors is hepatic blood flow . Because the liver is highly efficient at extracting and metabolizing propofol, its clearance is dependent on the rate of delivery to the organ. nih.govnih.gov Any physiological state or co-administered drug that reduces hepatic blood flow can decrease the rate of propofol metabolism, thereby reducing the formation of its hydroxylated and glucuronidated metabolites. nih.gov Animal studies in dogs have shown that propofol anesthesia itself can affect drug clearance and distribution. researchgate.net

Plasma protein binding is another key determinant. Propofol is highly bound to plasma proteins (96-98%), primarily albumin. nih.govtandfonline.com Only the unbound, free fraction of the drug is available to enter tissues and be metabolized. Physiological conditions that alter protein binding, such as hypoalbuminemia, can increase the free fraction of propofol, potentially leading to altered rates of metabolism. nih.gov Studies in dogs have demonstrated that propofol can increase the free fraction of other co-administered drugs, highlighting the importance of binding interactions. researchgate.net

Other factors such as age and body composition also play a role. nih.govnih.gov The metabolic rate can vary with the age and physical condition of the animal. nih.gov For instance, greyhounds, known for their lean body mass, exhibit different responses to certain anesthetics due to unique drug metabolism, a principle that underscores the influence of physiology on pharmacokinetics. iastate.edu Studies in rats have also investigated how propofol infusion can alter intestinal metabolites, suggesting an interplay between the drug and the host's physiological and microbial environment. spandidos-publications.comnih.gov

Research Perspectives and Future Directions in 4 Hydroxypropofol 4 O B D Glucuronide Studies

Unraveling the Full Spectrum of Minor Metabolic Intermediates and Alternative Conjugation Pathways

The comprehensive metabolic map of propofol (B549288) is not yet complete. While 4-Hydroxypropofol-4-O-β-D-glucuronide is a known major metabolite arising from the hydroxylation of propofol to 2,6-diisopropyl-1,4-quinol and subsequent conjugation, other minor metabolic pathways and intermediates warrant deeper investigation. nih.gov Research has identified further minor phase I metabolites, such as 2-(ω-propanol)-6-isopropylphenol and 2-(ω-propanol)-6-isopropyl-1,4-quinol, which could also undergo subsequent conjugation reactions. nih.gov

The enzymatic landscape of propofol conjugation is also more complex than initially understood. Although UDP-glucuronosyltransferase (UGT) 1A9 is the primary enzyme responsible for the direct glucuronidation of propofol in the liver, other isoforms play a role, particularly in extrahepatic tissues. nih.gov Future studies are needed to fully characterize the contribution of isoforms like UGT1A6, UGT1A7, UGT1A8, and UGT1A10 to the formation of glucuronide conjugates, including those of hydroxylated intermediates. nih.gov Similarly, while CYP2B6 is a key enzyme in the initial hydroxylation step, other cytochrome P450 isoforms such as CYP2C9 may also contribute significantly. nih.gov Elucidating these alternative pathways is crucial for a holistic understanding of propofol metabolism and the factors influencing the production of its various metabolites.

Table 1: Enzymes Involved in Propofol Metabolism

Enzyme Family Specific Isoform Role in Propofol Metabolism Tissue Expression
Cytochrome P450 (CYP) CYP2B6 Primary enzyme for aromatic hydroxylation to 2,6-diisopropyl-1,4-quinol. nih.gov Liver
CYP2C9 Contributes to aromatic hydroxylation. nih.gov Liver
Other CYPs (e.g., 2A6, 2C8, 2C18, 2C19, 1A2) Potential contribution, especially at high substrate concentrations. nih.gov Liver and other tissues
UDP-Glucuronosyltransferase (UGT) UGT1A9 Main enzyme for direct O-glucuronidation of propofol and conjugation of 2,6-diisopropyl-1,4-quinol. nih.gov Liver, Kidney, Small Intestine
UGT1A6 Suggested to contribute to hepatic and extrahepatic metabolism. nih.gov Liver, other tissues
UGT1A8 Conjugates propofol in digestive organs. nih.gov Digestive organs (not liver)

Application of Advanced Omics Technologies in Metabolite Research

Advanced "omics" technologies are set to revolutionize the study of drug metabolism. Metabolomics, in particular, offers a powerful platform for the comprehensive profiling of all metabolites in a biological sample. nih.govmdpi.com Untargeted metabolomics can be employed to discover novel or unexpected minor metabolites of propofol beyond those currently known, providing a complete "fingerprint" of its biotransformation. mdpi.com Targeted metabolomics can then be used to accurately quantify the levels of 4-Hydroxypropofol-4-O-β-D-glucuronide and other related compounds, helping to delineate the flux through different metabolic pathways under various conditions. mdpi.comnih.gov

Complementing metabolomics, proteomics can provide crucial information on the expression levels of the enzymes responsible for metabolite formation. nih.gov By quantifying the abundance of specific CYP and UGT isoforms in tissues like the liver and kidney, proteomics can help explain the observed interindividual differences in metabolite profiles. nih.govnih.gov An integrated multi-omics approach, combining genomics (to identify polymorphisms), proteomics (to quantify enzymes), and metabolomics (to measure metabolite output), will be essential for building a comprehensive, systems-level understanding of propofol metabolism. semanticscholar.org

Further Development of In Silico Modeling for Predicting Metabolic Fate and Enzyme Activity and Regioselectivity

Computational, or in silico, modeling represents a cost-effective and rapid approach to screen and predict the metabolic fate of compounds. nih.govresearchgate.net These models can be further developed and refined for the specific case of propofol and its metabolites. Quantitative structure-activity relationship (QSAR) models can be built to predict the likelihood of a compound being a substrate for specific metabolizing enzymes like UGTs or CYPs. nih.govnih.gov

Molecular docking and simulation studies can predict the specific site of metabolism (regioselectivity) on the propofol molecule and its intermediates. news-medical.net For instance, such models could predict the likelihood of glucuronidation at the 1-O versus the 4-O position of 2,6-diisopropyl-1,4-quinol, thereby forecasting the relative production of 4-Hydroxypropofol-1-O-β-D-glucuronide versus 4-Hydroxypropofol-4-O-β-D-glucuronide. nih.gov These predictive tools can guide and prioritize experimental studies, reducing the time and resources needed for metabolite identification and enzyme phenotyping. news-medical.netnih.gov

Development of Novel Analytical Probes and Methodologies for Enhanced Sensitivity and Specificity in Metabolite Detection

The accurate detection and quantification of metabolites, especially those present in low concentrations, is paramount. Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly effective but can be further improved. researchgate.netresearchgate.net The development of novel analytical probes and derivatization agents that react specifically with glucuronide conjugates could significantly enhance the sensitivity and specificity of detection. researchgate.net

Future research could focus on creating new ionization techniques or optimizing mobile phase compositions to improve the signal intensity of metabolites like 4-Hydroxypropofol-4-O-β-D-glucuronide in mass spectrometry. researchgate.net For example, the addition of certain amines to the mobile phase has been shown to enhance the detection sensitivity for conjugated propofol metabolites. researchgate.netresearchgate.net Achieving lower limits of quantification will be critical for detailed pharmacokinetic studies, especially for monitoring metabolite concentrations over extended periods or in forensic contexts where sample concentrations may be minimal. researchgate.net

Table 2: Analytical Methodologies for Propofol Metabolite Detection

Technique Application Key Features
LC-MS/MS Quantification of propofol and its glucuronide conjugates (PG, 1-QG, 4-QG) in plasma and urine. researchgate.net High specificity and sensitivity; considered a gold standard for quantitative analysis. researchgate.net
GC/MS Detection of propofol and its metabolites after hydrolysis and derivatization. researchgate.net Provides complementary data to LC/MS; suitable for identifying volatile compounds. researchgate.net
Chemical Derivatization Used prior to LC-MS/MS to enhance detection sensitivity. researchgate.net Can significantly improve the ionization efficiency and signal of the target analyte. researchgate.net

| High-Resolution Mass Spectrometry (HRMS) | Untargeted screening for novel metabolites. mdpi.com | Allows for the identification of unknown compounds based on accurate mass measurements. |

Mechanistic Understanding of Interindividual Variability in Metabolite Formation Beyond Currently Identified Genetic Factors

Significant interindividual variability exists in propofol metabolism, which cannot be explained by genetic polymorphisms in CYP2B6 and UGT1A9 alone. nih.govnih.gov Future research must delve into other mechanistic sources of this variation. Factors such as epigenetic modifications (e.g., DNA methylation, histone modification) could alter the expression of key metabolic enzyme genes without changing the DNA sequence itself.

Furthermore, the influence of non-genetic factors requires deeper investigation. These can include:

Concurrently administered drugs: Many drugs can inhibit or induce the activity of CYP and UGT enzymes, thereby altering the metabolic pathway of propofol and the formation of its metabolites. nih.gov

Environmental factors: Exposure to certain chemicals or dietary components can modulate enzyme activity.

Physiological and pathophysiological conditions: Age, sex, and the presence of liver or kidney disease can significantly impact metabolic capacity. nih.gov

Gut Microbiome: The gut microbiota can perform metabolic reactions that influence the fate of drugs and their metabolites, a factor that is largely unexplored for propofol.

Understanding the complex interplay between genetic predispositions, epigenetic regulation, and a host of environmental and physiological factors is the next frontier in explaining the full picture of variability in 4-Hydroxypropofol-4-O-β-D-glucuronide formation. oup.com

Q & A

Basic: What analytical methods are recommended for quantifying 4-hydroxypropofol-4-O-β-D-glucuronide in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity for glucuronide metabolites. Key parameters include:

  • Chromatography : Use a reverse-phase C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve phase II metabolites from endogenous interferences .
  • Detection : Optimize multiple reaction monitoring (MRM) transitions for the glucuronide (e.g., m/z 465.2 → 289.1 for the aglycone fragment) and use deuterated internal standards (e.g., 5-hydroxy tryptophol-d4 β-D-glucuronide) to correct matrix effects .
  • Validation : Follow FDA bioanalytical guidelines for precision (<15% CV), accuracy (85–115%), and stability under freeze-thaw cycles .

Basic: How is 4-hydroxypropofol-4-O-β-D-glucuronide synthesized for reference standard preparation?

Methodological Answer:
Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9) in microsomal preparations. Steps include:

  • Substrate Preparation : Incubate 4-hydroxypropofol with uridine 5′-diphosphoglucuronic acid (UDPGA) in Tris-HCl buffer (pH 7.4) containing MgCl₂ .
  • Optimization : Monitor reaction efficiency via LC-MS and adjust incubation time (2–4 hrs) and enzyme concentration to maximize yield (>80%) .
  • Purification : Use solid-phase extraction (C18 cartridges) followed by semi-preparative HPLC to isolate the glucuronide .

Basic: What are the stability considerations for 4-hydroxypropofol-4-O-β-D-glucuronide in storage?

Methodological Answer:
The glucuronide is prone to hydrolysis under acidic/basic conditions. Best practices include:

  • Temperature : Store at −80°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
  • Buffered Solutions : Use neutral pH (7.0–7.4) for stock solutions. Add antioxidants (e.g., 0.1% ascorbic acid) to suppress oxidation .
  • Long-Term Stability : Validate stability over 6–12 months via LC-MS/MS, comparing peak areas against fresh calibrators .

Advanced: How do metabolic pathways influence the pharmacokinetics of 4-hydroxypropofol-4-O-β-D-glucuronide?

Methodological Answer:
The compound’s PK is governed by:

  • Enzyme Kinetics : Determine UGT isoform specificity (e.g., UGT1A9 vs. UGT2B7) using recombinant enzyme assays. Calculate Kₘ and Vₘₐₓ via Michaelis-Menten plots .
  • Enterohepatic Recirculation : Assess biliary excretion in perfused liver models. Quantify fecal recovery after bile duct cannulation in rodents .
  • Drug-Drug Interactions : Co-incubate with UGT inhibitors (e.g., probenecid) to evaluate competitive inhibition .

Advanced: How can researchers resolve contradictions in reported glucuronide quantification data?

Methodological Answer:
Common discrepancies arise from:

  • Matrix Effects : Compare results in plasma vs. ultrafiltrate to rule out protein binding interference .
  • Ion Suppression : Use post-column infusion to identify LC-MS/MS signal suppression zones and adjust chromatography .
  • Inter-Laboratory Variability : Harmonize protocols using reference materials (e.g., NIST-certified glucuronides) and cross-validate with orthogonal methods (e.g., NMR) .

Advanced: What strategies improve the synthetic yield of 4-hydroxypropofol-4-O-β-D-glucuronide?

Methodological Answer:
Recent advances include:

  • Protecting Group Optimization : Replace carcinogenic benzyl groups with acetyl during glucopyranose derivatization to simplify deprotection .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance glucuronidation efficiency in biphasic systems .
  • Scale-Up : Implement continuous-flow reactors to reduce purification steps and improve throughput (yields >90%) .

Advanced: What in vitro models best predict in vivo glucuronide clearance?

Methodological Answer:

  • Hepatocyte Co-Cultures : Combine primary hepatocytes with Kupffer cells to mimic hepatic glucuronidation and efflux transporter activity .
  • PBPK Modeling : Incorporate in vitro intrinsic clearance (CLᵢₙₜ) and plasma protein binding data to simulate human PK profiles .
  • Organ-on-a-Chip : Use microfluidic devices with endothelial barriers to study glucuronide transport and metabolism dynamically .

Advanced: How should structural characterization of 4-hydroxypropofol-4-O-β-D-glucuronide be validated?

Methodological Answer:

  • NMR Assignments : Confirm β-D-glucuronide linkage via 1^1H-13^13C HSQC (e.g., anomeric proton at δ 5.6 ppm, J=7.8J = 7.8 Hz) .
  • High-Resolution MS : Achieve mass accuracy <2 ppm (e.g., [M-H]⁻ at m/z 465.1528 for C₁₈H₂₄O₁₀) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline forms are obtainable) .

Advanced: What mechanistic studies are needed to elucidate the glucuronide’s role in drug toxicity?

Methodological Answer:

  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) to detect thioether adducts, indicating bioactivation .
  • CYP-UGT Crosstalk : Assess whether CYP450-derived oxidative metabolites compete for UGT binding .
  • Transcriptomics : Profile UGT and transporter (e.g., MRP2) expression in toxicity models (e.g., acetaminophen-induced liver injury) .

Advanced: How can researchers validate glucuronide quantification in novel biological samples (e.g., dried plasma spots)?

Methodological Answer:

  • Sample Preparation : Extract glucuronide from dried spots using methanol:water (70:30) with 0.1% formic acid .
  • Matrix Comparison : Validate against liquid plasma samples (correlation R² >0.98) and assess hematocrit effects .
  • Sensitivity : Ensure lower limit of quantification (LLOQ) ≤1 ng/mL with signal-to-noise ratio >10:1 .

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